(S)-3-Phenylisoxazolidine

Vue d'ensemble

Description

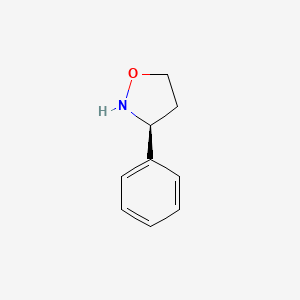

(S)-3-Phenylisoxazolidine is a chiral heterocyclic compound featuring an isoxazolidine ring with a phenyl group attached to the third carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-3-Phenylisoxazolidine can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis acids to enhance the yield and selectivity of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3-Phenylisoxazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxazolidinones, amines, and various substituted isoxazolidines, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity

One of the most promising applications of (S)-3-Phenylisoxazolidine derivatives is in the development of antiviral agents. Research has demonstrated that modifications to the phenyl group can significantly affect binding affinity and antiviral potency against viruses such as HIV-1. For instance, studies have shown that compounds with specific substitutions at the P2 position exhibit low picomolar binding affinities, making them effective inhibitors of HIV-1 protease. These inhibitors have been found to retain potency against drug-resistant strains, highlighting their potential as therapeutic agents in combating HIV infections .

Antibacterial Properties

Derivatives of this compound have also been explored for their antibacterial properties. Research indicates that certain modifications can enhance the compound's effectiveness against various bacterial strains, positioning these derivatives as candidates for new antibiotic development .

Synthesis of Bioactive Compounds

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for versatile chemical modifications, making it a building block in organic synthesis. For example, it has been utilized in the preparation of oxazolidinone derivatives that are crucial in developing pharmaceuticals with anti-inflammatory and analgesic effects .

Polymer Chemistry

In addition to its applications in medicinal chemistry, this compound can be used in polymer chemistry to create functionalized polymers. The unique properties imparted by its oxazolidine structure enable the design of materials with specific characteristics suitable for various industrial applications.

Case Study 1: HIV-1 Protease Inhibitors

A series of studies focused on designing new HIV-1 protease inhibitors incorporating this compound derivatives demonstrated significant antiviral activity. Variations in phenyl substitutions were shown to influence binding affinity and overall efficacy against different HIV-1 clades, with some compounds exhibiting sub-nanomolar inhibitory potency .

Case Study 2: Antimicrobial Activity

Another study evaluated the antibacterial properties of this compound derivatives against resistant bacterial strains. The findings indicated that certain structural modifications enhanced antimicrobial efficacy, suggesting potential pathways for developing new antibiotics.

Summary Table of Applications

| Application | Details |

|---|---|

| Antiviral Agents | Effective against HIV-1 with low picomolar binding affinities; retains potency against resistant strains. |

| Antibacterial Compounds | Potential candidates for new antibiotics; effectiveness varies with structural modifications. |

| Bioactive Compound Synthesis | Serves as an intermediate for synthesizing anti-inflammatory and analgesic drugs. |

| Polymer Chemistry | Used to create functionalized polymers with specific properties for industrial applications. |

Mécanisme D'action

The mechanism by which (S)-3-Phenylisoxazolidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

®-3-Phenylisoxazolidine: The enantiomer of (S)-3-Phenylisoxazolidine, which may exhibit different biological activities and properties.

Isoxazolidine: The parent compound without the phenyl group, used as a reference in comparative studies.

Phenylisoxazole: A structurally related compound with an isoxazole ring instead of an isoxazolidine ring.

Uniqueness: this compound is unique due to its chiral nature and the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific stereochemistry and functional groups make it a valuable tool in various research and industrial applications.

Activité Biologique

(S)-3-Phenylisoxazolidine is a compound of interest due to its diverse biological activities, including immunomodulatory effects, antibacterial properties, and potential applications in antiviral therapies. This article provides an overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

1. Overview of this compound

This compound belongs to the isoxazolidine class of compounds, which are characterized by a five-membered ring containing an isoxazole moiety. This structure has been linked to various pharmacological activities.

2. Immunomodulatory Effects

Recent studies have highlighted the immunosuppressive properties of isoxazolidine derivatives, including this compound. The compound has shown potential in modulating immune responses through various mechanisms:

- Inhibition of Cytokine Production : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect may contribute to its immunosuppressive activity, making it a candidate for further development as an anti-inflammatory agent .

- Impact on Lymphocyte Proliferation : In studies involving lymphocyte cultures, this compound demonstrated a significant reduction in lymphocyte proliferation induced by mitogens such as phytohemagglutinin (PHA) .

3. Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- Activity Against MRSA : Isoxazolidine derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays revealed that this compound exhibits significant antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .

4. Antiviral Properties

Research into the antiviral effects of isoxazolidines has identified promising results:

- Inhibition of HIV-1 Replication : A study focused on isoxazolidines indicated that this compound could inhibit HIV-1 replication by targeting host factors involved in the viral life cycle. This mechanism presents a novel approach for antiviral drug development .

5. Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

6. Conclusion and Future Directions

This compound exhibits a range of biological activities that warrant further investigation. Its immunomodulatory effects, antibacterial properties against resistant strains, and potential antiviral applications position it as a valuable candidate for pharmaceutical development. Future research should focus on optimizing its efficacy and safety profiles through structural modifications and comprehensive clinical evaluations.

Propriétés

IUPAC Name |

(3S)-3-phenyl-1,2-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBQTXQFIXPDKF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CON[C@@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.